

Commercial Suppliers and Technical Guide for 18:1 MPB PE

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Compound of Interest

Compound Name: 18:1 MPB PE

Cat. No.: B12363650

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For researchers, scientists, and drug development professionals, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (**18:1 MPB PE**) is a critical reagent for the development of targeted drug delivery systems, functionalized liposomes, and other advanced nanomedicines. Its utility lies in the thiol-reactive maleimide headgroup, which allows for the covalent conjugation of cysteine-containing peptides, proteins, and other ligands to lipid bilayers. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the use of **18:1 MPB PE**.

Commercial Availability

Several reputable suppliers offer **18:1 MPB PE**, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of their product specifications.

Supplier	Product Name	CAS Number	Molecular Weight	Purity	Form	Storage
Avanti Polar Lipids	18:1 MPB PE	384835-49-8	1007.258	>99%	Powder or Chloroform	-20°C
AxisPharm	18:1 MPB PE	384835-49-8	984.30	≥95%	Powder or Chloroform	-20°C
BOC Sciences	18:1 MPB PE (sodium salt)	384835-49-8	1007.26	>99%	Powder or Chloroform	-20°C
BroadPharm	18:1 MPB PE	384835-49-8	984.3	Not Specified	Powder	-20°C
Sigma-Aldrich (distributor for Avanti)	18:1 MPB PE	384835-49-8	1007.26	>99% (TLC)	Powder or Liquid (in chloroform)	-20°C
MedChem Express	18:1 MPB PE	384835-49-8	1008.27	Not Specified	Powder	-20°C

Core Applications

18:1 MPB PE is a headgroup-modified, functionalized lipid. The maleimide group is a thiol-reactive moiety that acts as a good electrophile, making it ideal for conjugation with sulfhydryl-containing biomolecules.^[1] This property is extensively utilized in:

- **Liposome Preparation:** It is a key component in the formation of functionalized liposomes for targeted drug delivery.^{[2][3]}
- **Nanoparticle Formulation:** Used in the preparation of various nanoparticles.^{[2][3]}
- **Bioconjugation:** Covalent attachment of peptides, proteins, antibodies, and DNA to lipid bilayers.^{[4][5]}

- Membrane Studies: Creation of affinity membranes and for studying protein-lipid interactions. [\[1\]](#)
- DNA Origami: Preparation of lipidated DNA "anti-handles" to label and assemble DNA origami structures.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing 18:1 MPB PE by Extrusion

This protocol describes a standard method for preparing unilamellar liposomes incorporating **18:1 MPB PE**.

Materials:

- Primary phospholipid (e.g., DOPC)
- **18:1 MPB PE**
- Other lipids as required (e.g., cholesterol)
- Chloroform
- Hydration buffer (e.g., 150 mM NaCl, 25 mM HEPES, pH 7.6)
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Nitrogen gas stream
- Vacuum desiccator
- Water bath sonicator

Procedure:

- Lipid Film Formation:

- In a round-bottom flask, combine the desired lipids, including **18:1 MPB PE** (typically at a molar ratio of 1-5%), dissolved in chloroform.
- Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
- Place the flask in a vacuum desiccator for at least one hour to remove any residual solvent.
- Hydration:
 - Hydrate the dried lipid film with the chosen buffer to achieve the desired final lipid concentration (e.g., 5 mg/mL).[6]
 - Vortex the flask and sonicate in a water bath until the lipid film is fully suspended, resulting in a cloudy multilamellar vesicle (MLV) suspension.[6]
- Extrusion:
 - Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
 - Heat the extruder to a temperature above the phase transition temperature of the lipid with the highest T_m .
 - Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a defined size.[6] The solution should become translucent.
- Storage:
 - Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days.



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Figure 1. Workflow for the preparation of liposomes containing **18:1 MPB PE**.

Protocol 2: Conjugation of Thiol-Modified Oligonucleotides to **18:1 MPB PE** Liposomes

This protocol details the steps for covalently attaching thiol-containing molecules, such as DNA, to the surface of pre-formed liposomes containing **18:1 MPB PE**.^[5]

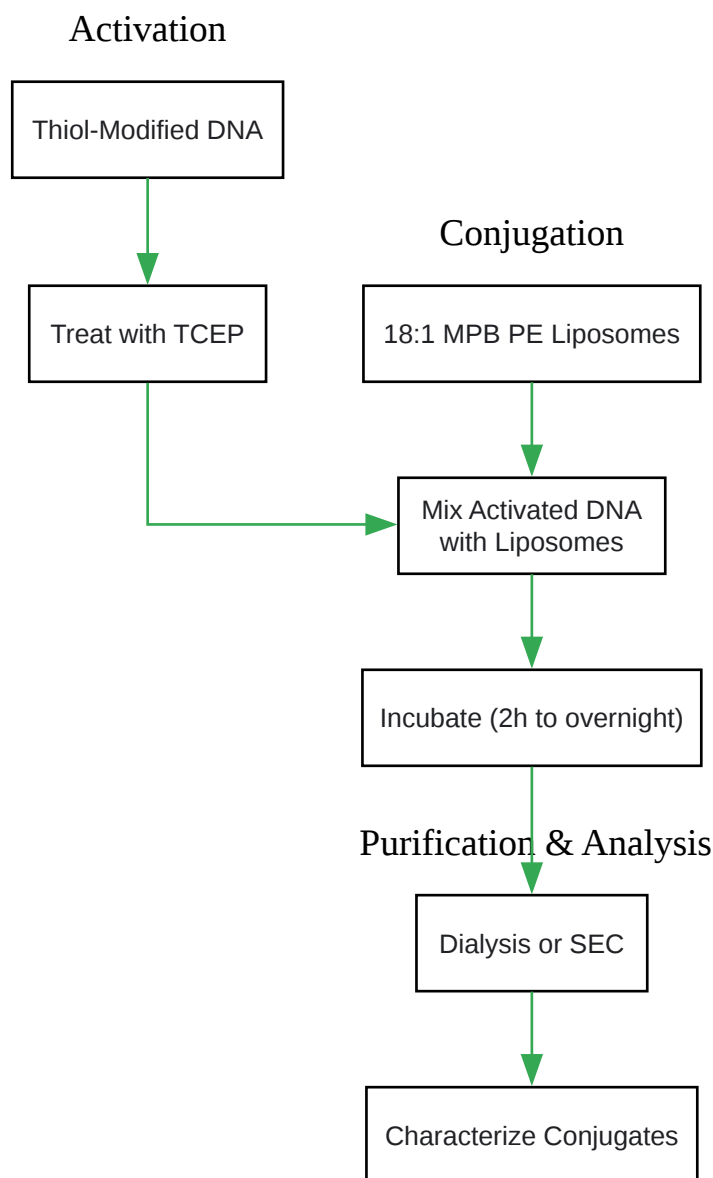
Materials:

- Liposomes containing **18:1 MPB PE** (prepared as in Protocol 1)
- Thiol-modified DNA oligonucleotides
- Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction buffer (e.g., aqueous solution with ~2% Octyl β -D-glucopyranoside)
- Dialysis cassette or size exclusion chromatography column for purification

Procedure:

- Activation of Thiol-DNA:
 - Treat the thiol-modified DNA oligonucleotides with TCEP for 30 minutes at room temperature to reduce any disulfide bonds and ensure a free thiol group.^[5]
- Conjugation Reaction:

- Immediately after activation, mix the TCEP-treated DNA with the **18:1 MPB PE**-containing liposomes in the reaction buffer.[\[5\]](#)
- A typical molar ratio is a slight excess of the thiol-DNA to the maleimide groups on the liposomes.
- Incubate the reaction mixture at room temperature for at least 2 hours, or overnight, with gentle mixing.
- Purification:
 - Remove unreacted DNA and other small molecules by dialysis against the desired final buffer.
 - Alternatively, purify the DNA-conjugated liposomes using size exclusion chromatography.
- Characterization:
 - Confirm the successful conjugation and determine the conjugation efficiency using appropriate analytical techniques, such as gel electrophoresis or fluorescence-based assays if the DNA is labeled.



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Figure 2. Experimental workflow for conjugating thiol-modified DNA to **18:1 MPB PE** liposomes.

Signaling Pathways

18:1 MPB PE is a synthetic lipid used for bioconjugation and is not directly involved in endogenous cellular signaling pathways. Its primary role is to serve as a reactive handle on the surface of lipid bilayers to attach biologically active molecules. The conjugated molecules (e.g.,

antibodies, peptides) may then interact with specific cellular receptors to initiate signaling cascades, but **18:1 MPB PE** itself is the linker and not the signaling molecule.

Conclusion

18:1 MPB PE is an indispensable tool for researchers in drug delivery and nanotechnology. The commercial availability from multiple suppliers ensures a steady supply for various research needs. The provided protocols offer a starting point for the successful formulation of functionalized liposomes and their conjugation with biomolecules. Careful adherence to these methodologies will enable the development of novel and effective targeted therapeutic and diagnostic agents.

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